1-((4-Cyclohexylphenyl)sulfonyl)-4-(2,4-dimethylphenyl)piperazine
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Overview
Description
1-((4-Cyclohexylphenyl)sulfonyl)-4-(2,4-dimethylphenyl)piperazine is a complex organic compound with a unique structure that combines a piperazine ring with sulfonyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Cyclohexylphenyl)sulfonyl)-4-(2,4-dimethylphenyl)piperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the sulfonylation of 4-cyclohexylphenyl with a suitable sulfonyl chloride, followed by the coupling of the resulting sulfonyl intermediate with 4-(2,4-dimethylphenyl)piperazine under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity material suitable for research and application.
Chemical Reactions Analysis
Types of Reactions
1-((4-Cyclohexylphenyl)sulfonyl)-4-(2,4-dimethylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-((4-Cyclohexylphenyl)sulfonyl)-4-(2,4-dimethylphenyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-((4-Cyclohexylphenyl)sulfonyl)-4-(2,4-dimethylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl and phenyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 1-((4-Methylphenyl)sulfonyl)-4-(2,4-dimethylphenyl)piperazine
- 1-((4-Phenylsulfonyl)phenyl)-4-(2,4-dimethylphenyl)piperazine
Uniqueness
1-((4-Cyclohexylphenyl)sulfonyl)-4-(2,4-dimethylphenyl)piperazine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
1-(4-cyclohexylphenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2S/c1-19-8-13-24(20(2)18-19)25-14-16-26(17-15-25)29(27,28)23-11-9-22(10-12-23)21-6-4-3-5-7-21/h8-13,18,21H,3-7,14-17H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQKOXADNFYJRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4CCCCC4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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